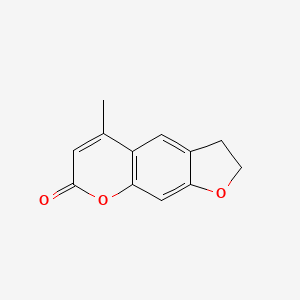
4-Methyl-4',5'-dihydropsoralen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4',5'-dihydropsoralen, also known as this compound, is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemical Applications
Photocycloaddition Reactions
4-Methyl-4',5'-dihydropsoralen is known for its ability to undergo photocycloaddition reactions with nucleic acids, particularly thymidine. The primary photoadduct formed exhibits anti head-to-head stereochemistry, which is crucial for understanding its interaction with DNA under UV irradiation. Theoretical studies have shown that these reactions can lead to the formation of cyclobutane derivatives, which are of interest for their potential biological effects .
Mechanism of Action
Upon UV light exposure, this compound can intercalate into DNA strands, leading to cross-linking. This property is leveraged in phototherapy, where the compound enhances the therapeutic efficacy of ultraviolet radiation treatments for skin conditions such as psoriasis and vitiligo. The mechanism involves the formation of covalent bonds between the psoralen and pyrimidine bases in DNA, thereby inhibiting cell proliferation in targeted areas .
Therapeutic Applications
Psoralen Ultraviolet A Therapy (PUVA)
this compound is utilized in PUVA therapy, which combines psoralens with UVA radiation to treat skin disorders. The compound's ability to selectively target keratinocytes while minimizing mutagenicity has been highlighted in studies. For instance, novel derivatives of this compound have been synthesized to improve efficacy and reduce side effects associated with traditional psoralens .
Case Study: Keratinocyte Activity
A study demonstrated that this compound derivatives exhibited significant activity against PAM 212 keratinocytes, indicating their potential as therapeutic agents in dermatological applications. The IC50 values obtained from photoactivated assays suggest that these compounds can effectively induce apoptosis in abnormal keratinocytes while exhibiting minimal toxicity to normal cells .
Antimicrobial Properties
Recent investigations into the antimicrobial efficacy of this compound have revealed its potential against resistant bacterial strains. In vitro studies have shown that this compound effectively inhibits the growth of multi-drug resistant bacteria, making it a candidate for developing new antimicrobial agents.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Photochemistry | Photocycloaddition with DNA | Forms stable adducts; critical for phototherapy |
| Therapeutics | Used in PUVA therapy | Selectively targets keratinocytes; reduced mutagenicity |
| Antimicrobial | Inhibits growth of resistant bacterial strains | Effective against multi-drug resistant strains |
Propriétés
Numéro CAS |
24416-64-6 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-methyl-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H10O3/c1-7-4-12(13)15-11-6-10-8(2-3-14-10)5-9(7)11/h4-6H,2-3H2,1H3 |
Clé InChI |
ZQFUVTUXUFYERW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=C3CCOC3=C2 |
SMILES canonique |
CC1=CC(=O)OC2=C1C=C3CCOC3=C2 |
Key on ui other cas no. |
24416-64-6 |
Synonymes |
4-methyl-4',5'-dihydropsoralen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















